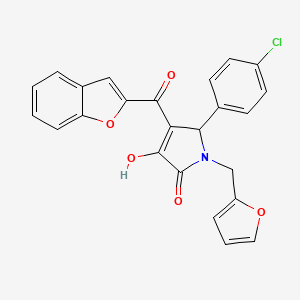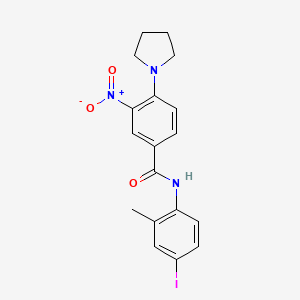
4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Vue d'ensemble
Description
The compound of interest belongs to a class of complex organic molecules that exhibit a range of chemical and physical properties due to their intricate molecular structures. Such compounds are typically synthesized through multi-step chemical processes involving ring closures, nucleophilic attacks, and other organic reactions. The research in this area aims to explore the synthesis, structural characterization, and properties of these molecules for various scientific applications.
Synthesis Analysis
Synthesis of similar complex molecules often involves a series of reactions starting from simpler precursors. For instance, Halim and Ibrahim (2022) detailed the synthesis of a novel compound via ring-opening followed by ring closure reactions, utilizing density functional theory (DFT) for the chemical calculations and spectral analysis to establish the compound's structure (Halim & Ibrahim, 2022). Similarly, Louroubi et al. (2019) synthesized a new pyrrole derivative in a one-pot, four-component reaction, further elucidating the structure through spectroscopic techniques and X-ray diffraction (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through advanced spectroscopic methods and theoretical calculations. For example, Alizadeh et al. (2007) described the spectroscopic corroboration of highly functionalized pyrrol-2-ones, proposing a mechanism based on the observed data and DFT calculations (Alizadeh, Rezvanian, & Zhu, 2007).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, demonstrating a range of reactivity patterns. Yakushijin et al. (1980) discussed the autoxidation reactions of 3, 4-diphenyl-2-furylcarbamoyls leading to pyrrolin-2-ones as main products, highlighting the compounds' reactivity under specific conditions (Yakushijin, Kozuka, & Furukawa, 1980).
Propriétés
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO5/c25-16-9-7-14(8-10-16)21-20(22(27)19-12-15-4-1-2-6-18(15)31-19)23(28)24(29)26(21)13-17-5-3-11-30-17/h1-12,21,28H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPWEHMZLRGBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)Cl)CC5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4078412.png)

![1-acetyl-4-[4-(2-isoxazolidinylcarbonyl)-2-methoxyphenoxy]piperidine](/img/structure/B4078418.png)
![2-[(8-quinolinylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B4078423.png)
![6-amino-3-tert-butyl-4-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078432.png)
![4-({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}methyl)benzonitrile](/img/structure/B4078439.png)
![methyl 2-chloro-5-({[(4-ethyl-5-{1-[(4-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4078447.png)
![methyl 2-{[4-oxo-3-(2,3,5-trimethylphenoxy)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4078449.png)

![N-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078470.png)
![7-(difluoromethyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078471.png)

![2-[(3,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4078493.png)
![ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4078502.png)